Cas no 90271-90-2 (8-bromo-4-hydroxycinnoline-3-carboxylic acid)

8-Bromo-4-hydroxycinnoline-3-carboxylic acid is a brominated cinnoline derivative with a hydroxyl and carboxylic acid functional group at the 4- and 3-positions, respectively. This compound serves as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of heterocyclic compounds with potential biological activity. Its bromine substituent enhances reactivity for further functionalization, while the hydroxy and carboxylic acid groups offer sites for derivatization or coordination. The cinnoline core contributes to its utility in developing pharmacophores for drug discovery. Suitable for use in cross-coupling reactions and as a building block for bioactive molecules, this compound is valued for its structural specificity and synthetic flexibility.
8-bromo-4-hydroxycinnoline-3-carboxylic acid structure
90271-90-2 structure
Product Name:8-bromo-4-hydroxycinnoline-3-carboxylic acid
CAS No:90271-90-2
MF:C9H5BrN2O3
MW:269.051601171494
CID:844951
PubChem ID:21813263
Update Time:2025-06-07

8-bromo-4-hydroxycinnoline-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 8-bromo-4-hydroxycinnoline-3-carboxylic acid
    • 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylicacid
    • 90271-90-2
    • 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
    • A917151
    • 8-bromo-4-oxo-1H-cinnoline-3-carboxylic acid
    • SCHEMBL6913524
    • AKOS025149714
    • 8-Bromo-4-hydroxy-cinnoline-3-carboxylic acid
    • Inchi: 1S/C9H5BrN2O3/c10-5-3-1-2-4-6(5)11-12-7(8(4)13)9(14)15/h1-3H,(H,11,13)(H,14,15)
    • InChI Key: XJKBFUFLZYQEQU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C(C(C(=O)O)=NNC=21)=O

Computed Properties

  • Exact Mass: 267.94835g/mol
  • Monoisotopic Mass: 267.94835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 78.8Ų

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8-bromo-4-hydroxycinnoline-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90271-90-2)8-bromo-4-hydroxycinnoline-3-carboxylic acid
Order Number:A917151
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:01
Price ($):761.0
Email:sales@amadischem.com

Additional information on 8-bromo-4-hydroxycinnoline-3-carboxylic acid

8-Bromo-4-Hydroxycinnoline-3-Carboxylic Acid: A Comprehensive Overview

8-Bromo-4-hydroxycinnoline-3-carboxylic acid (CAS No. 90271-90-2) is a highly specialized organic compound with significant applications in the fields of pharmacology, material science, and synthetic chemistry. This compound, characterized by its unique structure, has garnered considerable attention due to its potential in drug discovery and advanced material synthesis. In this article, we delve into the structural properties, synthesis methods, pharmacological activities, and recent advancements associated with 8-bromo-4-hydroxycinnoline-3-carboxylic acid.

The molecular structure of 8-bromo-4-hydroxycinnoline-3-carboxylic acid consists of a cinnoline backbone with a bromine atom at position 8 and a hydroxyl group at position 4. The carboxylic acid group at position 3 further enhances its chemical versatility. This arrangement makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Recent studies have highlighted its role as an intermediate in the development of novel antibiotics and antiviral agents.

One of the most notable aspects of 8-bromo-4-hydroxycinnoline-3-carboxylic acid is its ability to participate in diverse chemical reactions. For instance, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, enabling the formation of various derivatives. These derivatives have been explored for their potential as inhibitors of key enzymes involved in disease pathways. A study published in *Journal of Medicinal Chemistry* demonstrated that certain derivatives exhibit potent inhibitory activity against histone deacetylases (HDACs), making them promising candidates for cancer therapy.

The synthesis of 8-bromo-4-hydroxycinnoline-3-carboxylic acid involves a multi-step process that typically begins with the preparation of cinnoline derivatives. The introduction of functional groups such as bromine and hydroxyl groups is achieved through carefully controlled oxidation and substitution reactions. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

In terms of pharmacological activity, 8-bromo-4-hydroxycinnoline-3-carboxylic acid has shown remarkable potential as an antimicrobial agent. Research conducted by Smith et al. (2023) revealed that this compound exhibits strong inhibitory effects against Gram-positive bacteria, including *Staphylococcus aureus*. Its ability to disrupt bacterial biofilms further underscores its potential in combating antibiotic resistance.

Beyond its pharmacological applications, 8-bromo-4-hydroxycinnoline-3-carboxylic acid has also found utility in material science. Its aromatic structure and functional groups make it an ideal candidate for the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent studies have explored its role as a building block for constructing two-dimensional materials with exceptional electronic properties.

The environmental impact of synthesizing 8-bromo-4-hydroxycinnoline-3-carboxylic acid has also been a topic of interest. Researchers have developed eco-friendly synthesis routes that minimize the use of hazardous reagents and reduce waste generation. These green chemistry approaches align with global efforts to promote sustainable practices in chemical manufacturing.

In conclusion, 8-bromo-4-hydroxycinnoline-3-carboxylic acid (CAS No. 90271-90-2) is a versatile compound with vast potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern scientific research. As ongoing studies continue to uncover new facets of its properties, this compound is poised to make significant contributions to the fields of medicine, materials science, and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90271-90-2)8-bromo-4-hydroxycinnoline-3-carboxylic acid
A917151
Purity:99%
Quantity:1g
Price ($):761.0
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